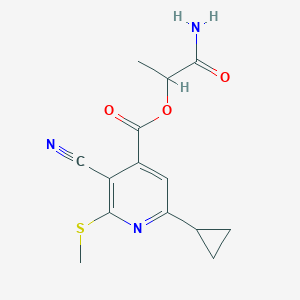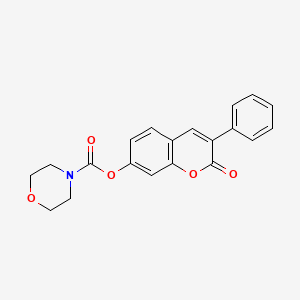
1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Méthodes De Préparation
The synthesis of 1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyano, cyclopropyl, and methylsulfanyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: to form the pyridine ring.
Nucleophilic substitution: to introduce the cyano group.
Alkylation: to add the cyclopropyl group.
Thioether formation: to introduce the methylsulfanyl group.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the development of new materials and chemical processes, particularly those requiring specific reactivity or stability.
Mécanisme D'action
The mechanism of action of 1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate can be compared with other similar compounds, such as:
Pyridine derivatives: Compounds with similar pyridine ring structures but different substituents, which can affect their reactivity and applications.
Cyano-substituted compounds: Molecules with cyano groups that exhibit similar reactivity in reduction and substitution reactions.
Thioether-containing compounds: Compounds with methylsulfanyl groups that can undergo similar oxidation reactions.
Propriétés
IUPAC Name |
(1-amino-1-oxopropan-2-yl) 3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-7(12(16)18)20-14(19)9-5-11(8-3-4-8)17-13(21-2)10(9)6-15/h5,7-8H,3-4H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQSRYNKZOLWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC(=O)C1=CC(=NC(=C1C#N)SC)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2532848.png)
![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)
![2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2532850.png)
![2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2532854.png)
![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532856.png)
![methyl 3-[(dimethylsulfamoyl)oxy]benzoate](/img/structure/B2532858.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2532859.png)
![2-Bromospiro[4.4]nonane](/img/structure/B2532860.png)

![1-(3,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2532862.png)
![Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate](/img/structure/B2532863.png)
![1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2532866.png)
![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2532870.png)

